molecular formula C11H20Cl2N4O B2759314 [(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2378490-06-1

[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No. B2759314
CAS RN: 2378490-06-1
M. Wt: 295.21
InChI Key: CJYAIIBGSSGNEE-HSTMFJOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4O and its molecular weight is 295.21. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptors and Psychiatric Disorders

Research has shown that compounds affecting 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression, are significant for developing novel psychiatric disorder treatments. A study by Rabiner et al. (2002) utilized positron emission tomography (PET) to assess 5-HT(1A) receptor occupancy, highlighting the potential of selective 5-HT(1A) antagonists in treating mood disorders (Rabiner et al., 2002).

Alcohol Dehydrogenase Inhibition

4-Methylpyrazole, a compound structurally related to pyrazine derivatives, has been studied for its safety in humans and potential applications in treating methanol and ethylene glycol intoxications. Jacobsen et al. (1988) conducted a controlled study to determine the tolerance of 4-Methylpyrazole in healthy volunteers, laying the groundwork for its therapeutic use in toxicology (Jacobsen et al., 1988).

Imaging and Neuroreceptor Analysis

Compounds structurally related to pyrazine derivatives have been utilized in imaging studies to analyze neuroreceptor distribution and function. For instance, Passchier et al. (2000) developed a method for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers using [(18)F]p-MPPF, demonstrating the utility of such compounds in neuroscience research (Passchier et al., 2000).

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of various compounds, including pyrilamine and pyronaridine, have been explored to understand their absorption, distribution, metabolism, and excretion in humans. Studies such as those by Feng et al. (1987) on pyronaridine provide insight into the metabolic pathways and bioavailability of these compounds, which is crucial for their development and safe use in medical applications (Feng et al., 1987).

properties

IUPAC Name

[(2R,4R)-4-methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-8-5-13-6-11(14-8)15-7-10(16-2)3-9(15)4-12;;/h5-6,9-10H,3-4,7,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYAIIBGSSGNEE-HSTMFJOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CC(CC2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CC(=N1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.